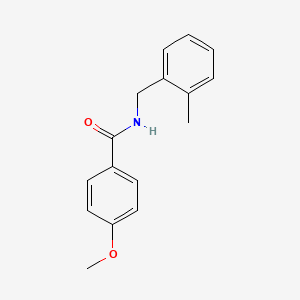

4-methoxy-N-(2-methylbenzyl)benzamide

Description

Significance of the Benzamide (B126) Scaffold in Organic Synthesis and Biological Applications

The benzamide scaffold is a fundamental structural motif characterized by a benzene (B151609) ring attached to a carboxamide group. Its significance stems from a combination of favorable chemical and physical properties that make it an ideal building block in the design of biologically active molecules.

From a synthetic standpoint, the amide bond is exceptionally stable, yet it can be formed through numerous reliable and well-established chemical reactions. This allows for the efficient creation of large libraries of diverse benzamide derivatives for biological screening. The benzene ring and the amide linkage provide a rigid framework that can be precisely decorated with various functional groups to modulate the molecule's properties.

In the context of biological applications, the amide group is of paramount importance. It is a neutral, yet polar, functional group capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group). This dual capacity allows benzamide derivatives to form strong and specific interactions with biological targets such as enzymes and receptors, which is a critical feature for therapeutic agents. nanobioletters.com Approximately 25% of the top-selling pharmaceuticals contain an amide functional group, highlighting its pervasive role in modern medicine. nanobioletters.com The stability of the amide bond also imparts favorable pharmacokinetic properties, contributing to the metabolic stability and oral bioavailability of many drugs.

Overview of Benzamide Derivatives with Established Biological Activities

The structural simplicity and synthetic accessibility of the benzamide core have led to the development of derivatives with an extensive range of pharmacological activities. nanobioletters.com By systematically altering the substituents on both the phenyl ring and the amide nitrogen, researchers have successfully developed compounds targeting a wide array of diseases.

Table 1: Selected Biological Activities of Benzamide Derivatives

| Biological Activity | Description | Example Compound Class |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation through various mechanisms, such as histone deacetylase (HDAC) inhibition. nih.gov | Entinostat (MS-275) is a well-known benzamide HDAC inhibitor. nih.gov |

| Antimicrobial | Activity against bacteria and fungi by disrupting essential cellular processes. nanobioletters.com | Substituted N-phenylbenzamides have shown potential as broad-spectrum antibiotics. |

| Anticonvulsant | Modulation of ion channels or neurotransmitter systems in the central nervous system to prevent seizures. cyberleninka.ru | Certain N-benzylamino benzamides have demonstrated significant anti-seizure activity. |

| Anti-inflammatory | Inhibition of inflammatory pathways, for instance, by targeting enzymes like cyclooxygenase (COX). | N-(aroylphenyl) benzamides have been explored as potential COX-2 inhibitors. |

| Antiviral | Interference with viral replication cycles. | Some N-phenylbenzamide derivatives have been investigated for activity against viruses like HBV. |

| Neuroleptic | Used in psychiatry as antipsychotic agents, often by acting on dopamine receptors. | Amisulpride and Sulpiride are benzamide derivatives used in the treatment of schizophrenia. |

This wide spectrum of activity underscores the benzamide scaffold's role as a versatile template for drug design, enabling the fine-tuning of molecular properties to achieve desired therapeutic effects.

Research Rationale for Investigating 4-Methoxy-N-(2-methylbenzyl)benzamide within a Chemical Biology Framework

While specific biological activity studies on this compound are not extensively reported in public literature, the rationale for its synthesis and investigation can be logically inferred from structure-activity relationship (SAR) studies of related N-substituted benzamides. The design of this particular molecule represents a strategic exploration of chemical space to probe its potential interactions with biological targets.

The investigation of this compound is driven by the goal of understanding how specific structural modifications influence biological activity. This is a core principle of medicinal chemistry and chemical biology. The rationale can be broken down by analyzing its distinct structural components:

The N-Benzyl Moiety: The introduction of a benzyl (B1604629) group on the amide nitrogen is a common strategy in medicinal chemistry. This substitution increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes. Furthermore, the aromatic ring of the benzyl group can engage in crucial π-π stacking or hydrophobic interactions within a target's binding pocket. Studies on N-benzyl benzamide derivatives have revealed potent and selective inhibitors for enzymes like butyrylcholinesterase, which is relevant in the context of Alzheimer's disease. acs.org

The 2-Methyl Substitution: Placing a methyl group at the ortho (2-position) of the N-benzyl ring introduces steric bulk. This is a deliberate design choice to influence the molecule's conformation. The methyl group can restrict the rotation around the benzyl-nitrogen bond, locking the molecule into a more defined three-dimensional shape. This conformational constraint can lead to higher binding affinity and selectivity for a specific biological target by optimizing the fit into a binding site. Preliminary SAR studies on other benzamide series have shown that substituents at the 2-position of a phenyl ring can be critical for antiproliferative activity. nih.gov

The 4-Methoxy Group: The methoxy (B1213986) group at the para (4-position) of the benzoyl ring is a key electronic and metabolic modulator. As an electron-donating group, it can alter the electronic distribution of the entire benzamide system, potentially influencing hydrogen bonding strength at the amide core. The methoxy group can also serve as a site for metabolic modification, and its presence can enhance physicochemical properties and target binding. researchgate.net In some contexts, the position of the methoxy group on the aromatic ring has been shown to have a significant effect on the antimicrobial and cytotoxic activity of compounds. mdpi.com

Established Synthetic Routes to N-Substituted Benzamides

The formation of the amide bond between a carboxylic acid and an amine is the cornerstone of N-substituted benzamide synthesis. While seemingly straightforward, this transformation often requires the activation of the carboxylic acid moiety to proceed efficiently under mild conditions.

The most common strategies for forming N-substituted benzamides involve the coupling of a carboxylic acid with an amine. This typically necessitates the use of coupling reagents or the conversion of the carboxylic acid into a more reactive derivative.

Use of Coupling Reagents : A vast array of coupling reagents has been developed to facilitate amide bond formation by activating the carboxylic acid component. These reagents convert the hydroxyl group of the acid into a better leaving group, making it susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and phosphonium- or uronium-based reagents like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (HATU) and n-propylphosphonic acid anhydride (T3P). scispace.com While highly effective, these methods generate stoichiometric amounts of byproducts, which can complicate purification and raise environmental concerns. nih.govscispace.com

Acid Chloride Formation : An alternative and widely used approach is the conversion of the carboxylic acid to a highly reactive acyl chloride. This is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an amine, often in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct. scispace.comuomustansiriyah.edu.iq This method is cost-effective and prevalent in both laboratory and industrial settings. scispace.com

Enzymatic Synthesis : Biocatalytic methods represent a greener alternative for amide synthesis. Enzymes like lipases can catalyze the direct amidation of carboxylic acids and amines, often in non-aqueous ("green") solvents to shift the equilibrium towards product formation. nih.govrsc.org Other enzymatic strategies involve ATP-dependent mechanisms that activate the carboxylic acid through the formation of acyl-adenylate or acyl-phosphate intermediates, mimicking natural biosynthetic pathways. rsc.orgnih.gov

Optimization of these strategies involves careful selection of solvents, temperature, and catalysts. For instance, while DMF and CH₂Cl₂ are common solvents, greener alternatives are increasingly being explored. nih.govscispace.com The catalyst 4-Dimethylaminopyridine (DMAP) is often used to enhance reaction rates and selectivity in acylation reactions. bdmaee.net

Table 1: Comparison of Common Amide Bond Formation Strategies

| Strategy | Activating Agent / Catalyst | Advantages | Disadvantages |

|---|---|---|---|

| Coupling Reagents | EDC, HATU, T3P, CDI | High yields, mild conditions, broad substrate scope | Stoichiometric waste, high cost of reagents |

| Acid Halides | Thionyl chloride, Oxalyl chloride | Low-cost reagents, high reactivity | Harsh reagents, generation of acidic byproducts |

| Enzymatic Synthesis | Lipases, ATP-grasp enzymes | High selectivity, environmentally benign, mild conditions | Slower reaction rates, limited substrate scope, enzyme cost |

| Direct Thermal Amidation | Heat | Atom economical, no activating agents needed | High temperatures required, potential for side reactions |

Benzoylation is a specific type of acylation where a benzoyl group is introduced into a molecule. For the synthesis of N-benzamides, this involves the reaction of an amine with a benzoylating agent.

The most prominent method is the Schotten-Baumann reaction . uomustansiriyah.edu.iqunacademy.com This reaction typically involves the use of benzoyl chloride as the benzoylating agent and an aqueous base, such as sodium hydroxide, to neutralize the liberated hydrochloric acid. uomustansiriyah.edu.iq The reaction can be performed in a two-phase solvent system, where the starting materials and product remain in an organic layer while the base resides in the aqueous phase. unacademy.com Pyridine can also be used as both the base and a catalyst. uomustansiriyah.edu.iq

Another relevant method is the Friedel-Crafts benzoylation . While typically used for acylating aromatic rings, variations of this reaction can be applied in the synthesis of more complex benzamide structures, particularly for synthesizing aminobenzophenone derivatives which are precursors to other compounds. researchgate.netchemmethod.com This method uses a Lewis acid catalyst and a benzoylating agent to acylate anilide derivatives. researchgate.net

In response to the environmental impact of traditional methods, significant research has focused on developing greener synthetic routes. sigmaaldrich.com These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

Solvent-Free Synthesis : One approach involves performing the reaction without a solvent. For example, amides can be synthesized by triturating a carboxylic acid and urea with boric acid as a catalyst, followed by direct heating. researchgate.netsemanticscholar.org This method is rapid, efficient, and avoids the use of hazardous organic solvents. researchgate.netsemanticscholar.org Another solvent-free protocol for benzoylation involves the direct reaction of amines with benzoyl chloride in a neat phase without any alkali. scispace.com

Catalytic Direct Amidation : Ideal amide synthesis involves the direct coupling of carboxylic acids and amines with the expulsion of only water. This has been achieved using various catalysts. Boronic acids have been shown to catalyze direct amidations at room temperature. sigmaaldrich.com Ruthenium complexes can catalyze the dehydrogenative coupling of alcohols and amines to form amides, liberating dihydrogen as the only byproduct. sigmaaldrich.com

Enzymatic Methods in Green Solvents : As mentioned, enzymatic catalysis is inherently green. The use of enzymes like Candida antarctica lipase B (CALB) in green solvents such as cyclopentyl methyl ether provides a sustainable and efficient method for direct amide synthesis from free carboxylic acids and amines. nih.gov

Targeted Synthesis of this compound

The synthesis of the specific compound this compound involves the coupling of two key precursors: a 4-methoxybenzoyl moiety and a 2-methylbenzylamine moiety. The general strategies outlined above can be applied directly to this target. A logical and common approach is the reaction between 4-methoxybenzoyl chloride and 2-methylbenzylamine.

The accessibility and purity of the starting materials are critical for a successful synthesis.

4-Methoxybenzoic acid and its derivatives : The first precursor, 4-methoxybenzoic acid (anisic acid), is a readily available commercial compound. It can be converted to the more reactive 4-methoxybenzoyl chloride by treatment with thionyl chloride or oxalyl chloride. Purification of the acid chloride is typically achieved via distillation.

(2-methylphenyl)methanamine (2-methylbenzylamine) : This precursor can also be sourced commercially. If synthesis is required, a common route is the reduction of 2-methylbenzonitrile or the reductive amination of 2-methylbenzaldehyde. Purification is generally accomplished through distillation. A multi-step synthesis starting from 3,4-dimethylphenol has also been described for a related precursor, 4-methoxy-2-methyl benzyl cyanide, which can be reduced to the corresponding amine. patsnap.com

Standard purification strategies for the final amide product include recrystallization from a suitable solvent or column chromatography on silica gel to remove any unreacted starting materials or byproducts. chemicalbook.com

To maximize the yield and purity of this compound, reaction conditions must be optimized. This involves a systematic study of several parameters, drawing on established procedures for similar N-substituted benzamides. researchgate.net

A typical procedure involves dissolving 2-methylbenzylamine in a suitable solvent, such as dichloromethane (CH₂Cl₂), and adding a base, like triethylamine (Et₃N). chemicalbook.com A solution of 4-methoxybenzoyl chloride is then added dropwise, often at a reduced temperature (e.g., 0 °C) to control the exothermic reaction, followed by stirring at room temperature until completion. chemicalbook.com

Table 2: Parameters for Optimization of this compound Synthesis

| Parameter | Variation | Expected Outcome | Rationale |

|---|---|---|---|

| Solvent | Dichloromethane, Tetrahydrofuran (THF), Acetonitrile | Affects solubility of reactants and reaction rate. | Polarity and aprotic nature of the solvent can influence the reaction pathway and ease of workup. |

| Base | Triethylamine, Pyridine, Diisopropylethylamine (DIPEA) | Influences reaction rate and side product formation. | The base neutralizes the HCl byproduct. Steric hindrance and basicity of the amine can affect efficiency. |

| Temperature | 0 °C to reflux | Controls reaction rate versus side product formation. | Lower temperatures can increase selectivity, while higher temperatures can speed up the reaction but may lead to decomposition. bdmaee.net |

| Reaction Time | 1 hour to 24 hours | Determines the extent of reaction completion. | Monitored by techniques like Thin Layer Chromatography (TLC) to ensure the reaction goes to completion without forming degradation products. |

| Catalyst | DMAP (optional) | Can significantly increase the reaction rate. | DMAP is a highly effective nucleophilic catalyst for acylation reactions. bdmaee.netnih.gov |

By carefully controlling these parameters, the synthesis can be tailored to produce this compound in high yield and purity, suitable for further applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-N-[(2-methylphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-12-5-3-4-6-14(12)11-17-16(18)13-7-9-15(19-2)10-8-13/h3-10H,11H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDCGDPYWBZBAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101235794 | |

| Record name | Benzamide, 4-methoxy-N-[(2-methylphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101235794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331638-66-5 | |

| Record name | Benzamide, 4-methoxy-N-[(2-methylphenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331638-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 4-methoxy-N-[(2-methylphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101235794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Table of Compounds

Enzyme Inhibition Studies

Cholinesterase Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

The N-benzyl benzamide (B126) scaffold has been a subject of investigation for its potential to inhibit cholinesterases, which are key enzymes in the breakdown of the neurotransmitter acetylcholine. A progressive reduction in cholinergic neurons is associated with deficits in memory and cognitive function in conditions like Alzheimer's disease nih.gov. Consequently, inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are a primary therapeutic strategy nih.govnih.govnih.gov.

Research into derivatives of this scaffold has revealed potent and selective inhibitory activities. A series of N-benzyl benzamide derivatives demonstrated highly selective, sub-nanomolar inhibition against butyrylcholinesterase (BChE) nih.gov. The inhibitory concentrations (IC50) for these compounds ranged from picomolar to nanomolar levels nih.gov. This potent inhibition was confirmed to be a result of direct binding to the BChE enzyme nih.gov. Furthermore, selected compounds from this series showed neuroprotective effects in an oxidative damage model and demonstrated a marked therapeutic effect against cognitive impairment in in vivo studies nih.gov.

In another study, halogenated 2-hydroxy-N-phenylbenzamides, which share the core benzamide structure, were evaluated for their inhibition of both AChE and BChE nih.govnih.gov. These compounds exhibited moderate inhibition of AChE, with IC50 values ranging from 33.1 to 85.8 µM nih.govnih.gov. Their inhibitory activity against BChE was generally lower, with IC50 values between 53.5 and 228.4 µM nih.govnih.gov. Notably, the majority of these derivatives were more effective against AChE than BChE nih.govnih.gov.

The substitution pattern on the benzamide structure plays a crucial role in its inhibitory activity. For instance, the presence of a methoxy (B1213986) group on the benzylidene ring of certain related compounds has been observed to reduce their inhibitory potency towards AChE mdpi.com. Conversely, other structural modifications, such as the inclusion of a phthalimide group, have yielded derivatives with significant inhibitory potency, with some compounds showing IC50 values as low as 1.1 µM against AChE nih.gov.

Table 1: Cholinesterase Inhibitory Activity of Selected Benzamide Derivatives

| Compound Class | Enzyme | IC50 Range | Reference |

|---|---|---|---|

| N-benzyl benzamide derivatives | BChE | Picomolar to Nanomolar | nih.gov |

| 2-hydroxy-N-phenylbenzamides | AChE | 33.1 - 85.8 µM | nih.govnih.gov |

| 2-hydroxy-N-phenylbenzamides | BChE | 53.5 - 228.4 µM | nih.govnih.gov |

Beta-Secretase 1 (BACE1) Inhibition Kinetics and Mechanisms

Beta-secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. As such, the inhibition of BACE1 is a significant therapeutic target nih.gov. The benzamide scaffold has been explored for its potential as a BACE1 inhibitor.

In a study focused on developing multi-target compounds for Alzheimer's disease, a series of novel benzamides were designed and evaluated for their ability to inhibit both AChE and BACE1 nih.gov. Among the synthesized compounds, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) emerged as the most active against the BACE1 enzyme, with an IC50 value of 9.01 µM nih.govnih.gov. This finding highlights the potential of the benzamide structure as a foundation for the development of BACE1 inhibitors.

Molecular modeling studies were conducted to understand the potential mechanism of action of these benzamide derivatives. Dynamic simulations suggested that the binding of these ligands to the enzyme could increase its stiffness and reduce its flexibility, which in turn could impede its normal function nih.gov.

Human Dihydrofolate Reductase (hDHFR) Inhibitory Activity

Human dihydrofolate reductase (hDHFR) is a crucial enzyme in the synthesis of purines and thymidine, making it a target for cancer therapy nih.govmdpi.comdntb.gov.uanih.gov. Benzamide derivatives have been investigated as potential inhibitors of this enzyme.

A study involving a series of eleven benzamide derivatives, designed as analogues of trimethoprim, demonstrated their activity against hDHFR nih.govmdpi.com. All the tested benzamides were found to be active, with IC50 values ranging from 4.72 to 20.17 µM nih.govmdpi.com. These derivatives showed greater inhibitory activity than the parent compound, trimethoprim (IC50 = 55.26 µM), although they were less potent than the established inhibitor, methotrexate (IC50 = 0.08 µM) mdpi.com. The most promising compounds in this series were identified as JW2 and JW8 nih.govmdpi.com.

Molecular modeling studies provided insights into the interaction between these benzamide derivatives and the hDHFR enzyme. It was found that the compound JW2 interacts strongly with the key residue Gly-117, while JW8 interacts with Asn-64 and Arg-70 nih.govmdpi.com. These interactions contribute to the stabilization of the hDHFR enzyme nih.govmdpi.com.

Another line of research has shown that benzamide riboside can indirectly lead to the downregulation of the DHFR protein. This occurs through the inhibition of nicotinamide adenine dinucleotide kinase (NADK), which in turn reduces the levels of NADP and NADPH, leading to the destabilization of DHFR nih.gov.

Table 2: hDHFR Inhibitory Activity of Selected Benzamide Derivatives

| Compound | IC50 (µM) |

|---|---|

| Benzamide Derivatives (Range) | 4.72 - 20.17 |

| Trimethoprim (Reference) | 55.26 |

| Methotrexate (Reference) | 0.08 |

Data sourced from a study on benzamide trimethoprim derivatives nih.govmdpi.com.

Histone Deacetylase (HDAC) Inhibition (e.g., Class I HDACs)

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins nih.gov. The inhibition of HDACs, particularly Class I HDACs (HDAC1, 2, and 3), has emerged as a promising strategy in cancer therapy nih.govnih.gov. Benzamide derivatives are a well-established class of HDAC inhibitors nih.gov.

The benzamide group can chelate with the zinc ion present at the active site of HDACs and interact with surrounding amino acid residues, leading to conformational changes and inhibition of the enzyme nih.gov. This has led to the development of several benzamide-containing HDAC inhibitors with potent anticancer activity nih.gov.

Studies on various benzamide derivatives have demonstrated their efficacy as HDAC inhibitors. Newly synthesized benzamide derivatives have shown IC50 values in the range of 2-50 µM nih.gov. Structure-activity relationship studies have indicated that a 2'-substituent, such as an amino or hydroxy group, is crucial for inhibitory activity nih.gov. In another study, a series of benzamide-based HDAC inhibitors exhibited high potency, with some compounds showing submicromolar IC50 values against Class I HDACs nih.gov.

Furthermore, 2-aminobenzamides have been shown to be selective inhibitors of Class I HDACs, particularly HDAC1, 2, and 3 nih.gov. This selectivity is attributed to the 2-aminobenzamide group acting as a zinc-binding group nih.gov. Benzohydrazides, which are structurally related to benzamides, also show potential in targeting Class I HDACs, with a notable advantage of avoiding glucuronidation during metabolism explorationpub.com.

Ectonucleoside Triphosphate Diphosphohydrolases (NTPDases) Inhibition Profiles

Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are a family of enzymes that hydrolyze extracellular nucleotides, such as ATP and ADP, playing a role in purinergic signaling nih.gov. The dysregulation of NTPDase activity has been linked to various diseases, making them a therapeutic target nih.gov.

Inhibitors of NTPDases are broadly categorized as nucleotide-based and non-nucleotide-based inhibitors nih.gov. While there has been development of various inhibitors for NTPDases, a review of the current literature did not yield specific studies on the inhibitory activity of 4-methoxy-N-(2-methylbenzyl)benzamide or its closely related benzamide derivatives against this class of enzymes. The field of NTPDase inhibitors is an active area of research, with a focus on developing potent and subtype-specific inhibitors to modulate purinergic signaling in pathological conditions nih.gov.

Tyrosinase Inhibitory Potential

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin color. The overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable in cosmetics and dermatology doi.org. The N-benzylbenzamide scaffold has been identified as a promising structure for the development of tyrosinase inhibitors.

Several studies have explored the tyrosinase inhibitory activity of substituted N-benzylbenzamide derivatives. The introduction of various substituents on the phenyl rings can significantly influence their melanogenesis inhibition and tyrosinase inhibitory activity doi.org. For example, 4-fluoro-, 3,4-difluoro-, 4-methoxy-, and 3,4-methylenedioxy-substituted phenyl derivatives have been shown to enhance melanogenesis inhibition doi.org.

In a study on N-(acryloyl)benzamide derivatives, two compounds, 1a and 1j, exhibited stronger mushroom tyrosinase inhibition (59.70% and 76.77%, respectively, at 25 µM) compared to the well-known inhibitor, kojic acid (50.30% inhibition) nih.gov. These compounds also effectively reduced the total melanin content in B16F10 melanoma cells, suggesting their anti-melanogenic effects are due to tyrosinase inhibition nih.gov. Docking studies have indicated that these derivatives have a stronger binding affinity for tyrosinase than kojic acid nih.gov.

Table 3: Tyrosinase Inhibitory Activity of Selected Benzamide Derivatives

| Compound | Tyrosinase Inhibition (%) at 25 µM | Reference |

|---|---|---|

| N-(acryloyl)benzamide 1a | 59.70 | nih.gov |

| N-(acryloyl)benzamide 1j | 76.77 | nih.gov |

Kinase Inhibition Assays (e.g., EGFR, HER-2, BET, PLK1)

Derivatives of benzamides have been investigated for their potential to inhibit various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. One area of focus has been the interplay between Polo-like kinase 1 (PLK1) and the Epidermal Growth Factor Receptor (EGFR). Pharmacological inhibition of PLK1 has been shown to destabilize EGFR protein levels. nih.govnih.gov This effect sensitizes non-small cell lung cancer (NSCLC) cells to EGFR tyrosine kinase inhibitors (TKIs) such as Osimertinib, leading to enhanced apoptosis. nih.govnih.gov

Research has identified the ubiquitin ligase c-Cbl, which targets EGFR for degradation, as a direct phosphorylation target of PLK1. The stability of c-Cbl is influenced by PLK1 in a kinase-dependent manner. nih.gov The inhibition of PLK1 is therefore considered a viable strategy to be used in combination with EGFR TKIs to improve initial treatment efficacy in EGFR-mutant NSCLC. nih.gov This combined inhibition approach may prevent the emergence of resistance mechanisms. nih.gov Studies using NSCLC cell lines (PC9 and H1975) have demonstrated that combining the PLK1 inhibitor Volasertib with the EGFR inhibitor Osimertinib significantly reduces cell viability through apoptosis and decreased EGFR signaling. nih.gov

| Inhibitor | Target Kinase | Observed Effect in Combination with EGFR TKI | Cell Lines Studied |

|---|---|---|---|

| Volasertib | PLK1 | Decreased EGFR protein levels, sensitized cells to Osimertinib, induced apoptosis. nih.gov | PC9, H1975 |

Carbonic Anhydrase Inhibition Characteristics

Benzamide and sulfonamide derivatives are recognized as significant classes of carbonic anhydrase (CA) inhibitors. semanticscholar.org These enzymes (EC 4.2.1.1) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide and are implicated in various diseases, including cancer. nih.gov The inhibitory activity of these compounds has been evaluated against several human (h) CA isoforms, particularly the cytosolic hCA I and II and the transmembrane, tumor-associated hCA IX and hCA XII. mdpi.comacs.org

A series of 4-substituted pyridine-3-sulfonamides demonstrated a wide range of inhibitory activities, with inhibition constants (Kᵢ) reaching the nanomolar range for several isoforms. mdpi.com For instance, some derivatives showed potent inhibition against hCA II (Kᵢ down to 271 nM), hCA IX (Kᵢ down to 137 nM), and hCA XII (Kᵢ down to 91 nM). mdpi.com Similarly, studies on pyrrol-2-one based sulfonamides revealed effective inhibition of tumor-associated hCA IX, with Kᵢ values in the low nanomolar range (as low as 1.9 nM). acs.org The presence of specific substituents on the benzamide or sulfonamide scaffold significantly influences inhibitory potency and selectivity against different CA isoforms. nih.gov

| Compound Class | hCA Isoform | Range of Inhibition Constants (Kᵢ) |

|---|---|---|

| 4-Substituted Pyridine-3-Sulfonamides mdpi.com | hCA II | Down to 271 nM |

| hCA IX | Down to 137 nM | |

| hCA XII | Down to 91 nM | |

| Pyrrol-2-one based Sulfonamides acs.org | hCA IX | 1.9 nM - 211.2 nM |

| hCA I | 3.9 nM - 870.9 nM |

Investigation of Other Enzyme Targets Relevant to Disease Pathways

Beyond kinases and carbonic anhydrases, benzamide derivatives have been explored as inhibitors of other enzymes relevant to disease.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin signaling, making it a therapeutic target for type 2 diabetes and obesity. A series of 2-ethoxy-4-(methoxymethyl)benzamide derivatives were discovered as potent PTP1B inhibitors. nih.gov One compound in this series exhibited high inhibitory activity with an IC₅₀ value of 0.07 μM and demonstrated significant selectivity (32-fold) over the related T-cell PTPase (TCPTP). nih.gov This compound was also shown to enhance insulin-stimulated glucose uptake in a cellular model without significant cytotoxicity. nih.gov

Acetylcholinesterase (AChE): Acetylcholinesterase is a key enzyme in the cholinergic nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease. Certain N-(4-Methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides, which are structurally related to benzamides, have shown potent AChE inhibitory activity. semanticscholar.org One derivative, N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzenesulfonamide, displayed an IC₅₀ value of 0.075 µM, which was significantly more potent than the standard inhibitor Neostigmine methylsulfate (IC₅₀ of 2.038 µM). semanticscholar.org

Butyrylcholinesterase (BChE) and β-Secretase (BACE-1): In the context of Alzheimer's disease, BChE and BACE-1 are also important therapeutic targets. A study of 5-styrylbenzamide derivatives revealed that while some compounds were more active against AChE, others showed significant inhibitory effects against BChE and BACE-1. nih.gov

Detailed Enzyme Kinetic Studies and Mechanistic Elucidation of Inhibition

Understanding the mechanism of enzyme inhibition is critical for drug design. For a potent acetylcholinesterase (AChE) inhibiting sulfonamide derivative, N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzenesulfonamide (5c), detailed kinetic studies were performed to elucidate its mechanism. semanticscholar.org

Analysis using Lineweaver-Burk plots demonstrated that compound 5c inhibits AChE in a competitive manner. semanticscholar.org This indicates that the inhibitor binds to the active site of the enzyme, thereby competing with the natural substrate, acetylcholine. This binding forms an enzyme-inhibitor complex that prevents the catalytic reaction from occurring. semanticscholar.org Further analysis using Dixon plots allowed for the calculation of the inhibition constant (Kᵢ), which was determined to be 2.5 µM for compound 5c. semanticscholar.org The kinetic analysis also suggested that the derivative forms an irreversible enzyme-inhibitor complex. semanticscholar.org Such mechanistic insights are crucial, suggesting that this class of compounds could serve as a lead structure for designing more potent and specific AChE inhibitors. semanticscholar.org

Receptor Binding and Ligand Modulation Studies

Dopamine Receptor Affinity Profiling (D₂, D₃, D₄ subtypes)

Benzamide derivatives have been extensively studied for their interaction with dopamine receptors, which are key targets for antipsychotic medications and treatments for other neurological disorders. The D₂-like family of receptors, comprising D₂, D₃, and D₄ subtypes, is of particular interest. nih.gov

D₃ vs. D₂ Selectivity: Many research efforts have focused on developing ligands with high affinity and selectivity for the D₃ receptor over the D₂ receptor. researchgate.net Modifications to the spacer and aryl moiety of N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides have yielded compounds with subnanomolar D₃ receptor affinity and high selectivity. For example, compound 38 ((E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide) showed a Kᵢ of 0.5 nM for the human D₃ receptor and 76.4 nM for the human D₂L receptor, resulting in a selectivity ratio of 153. researchgate.net

D₄ Receptor Affinity: The D₄ receptor is a target for treating neuropsychiatric conditions, including substance use disorders. chemrxiv.org Structure-activity relationship studies of 4,4-difluoropiperidine ether-based antagonists led to the identification of compounds with exceptional D₄ binding affinity (Kᵢ = 0.3 nM) and remarkable selectivity (>2000-fold) over D₁, D₂, D₃, and D₅ subtypes. chemrxiv.org

| Compound Class/Example | D₂ Receptor Affinity (Kᵢ) | D₃ Receptor Affinity (Kᵢ) | D₄ Receptor Affinity (Kᵢ) | Selectivity Profile |

|---|---|---|---|---|

| N-alkylated 1-(2-methoxyphenyl)piperazines researchgate.net | 76.4 nM (hD₂L) | 0.5 nM (hD₃) | Not Reported | 153-fold for D₃ over D₂ |

| 4,4-difluoropiperidine ethers chemrxiv.org | >2000-fold lower affinity | >2000-fold lower affinity | 0.3 nM | Highly selective for D₄ |

| KKHA-761 nih.gov | 270 nM | 3.85 nM | Not Reported | 70-fold for D₃ over D₂ |

Sigma Receptor Binding Characteristics (Sigma-1, Sigma-2)

Sigma receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are involved in a wide range of cellular functions and are considered therapeutic targets for CNS disorders and cancer. nih.gov The σ₁ receptor is a ligand-operated molecular chaperone, while the σ₂ receptor (encoded by the TMEM97 gene) is overexpressed in proliferating tumor cells. nih.govmdpi.com

Benzamide derivatives have been designed and synthesized as novel sigma receptor ligands. Building upon a known σ₁ ligand, pharmacomodulation led to the creation of new benzamide derivatives with optimized affinity and selectivity. nih.gov One such derivative demonstrated superior σ₁ receptor affinity and improved selectivity over the σ₂ receptor. nih.gov Molecular docking studies suggest these benzamide compounds bind within the σ₁ receptor's active site, forming key interactions with residues such as Glu172 and Asp126. nih.gov

The σ₂ receptor is a biomarker for the proliferative status of solid tumors. nih.gov Fluorescent ligands based on a carbamate scaffold, structurally related to some benzamide derivatives, have been developed with high affinity and selectivity for the σ₂ receptor and are used to study its biological functions. nih.gov

| Ligand Class | Target Receptor | Key Finding |

|---|---|---|

| Benzamide Derivatives nih.gov | Sigma-1 | Pharmacological modulation improved affinity and selectivity over Sigma-2. Forms interactions with Glu172 and Asp126. |

| Fluorescent Carbamate Ligands (e.g., SW120) nih.gov | Sigma-2 | Developed as selective, high-affinity ligands to probe receptor function in proliferating tumor cells. |

Serotonin (5-HT) Receptor Interaction Analysis

The interaction of benzamide derivatives, particularly those with N-benzyl substitutions, with serotonin (5-HT) receptors is a significant area of pharmacological research. While direct binding data for this compound is not extensively documented, the structure-activity relationships (SAR) of analogous compounds provide critical insights into its potential serotonergic activity.

N-benzyl substitution on various molecular scaffolds, including phenethylamines and tryptamines, has been shown to dramatically increase affinity and functional activity at 5-HT2A receptors. nih.govnih.gov This enhancement is attributed to the N-benzyl moiety interacting with specific residues within the receptor's binding pocket. nih.gov For N-benzyl phenethylamines, this interaction can lead to affinity increases of up to 300-fold compared to simpler N-alkyl homologs and enhanced selectivity for 5-HT2A over 5-HT2C and 5-HT1A receptors. nih.gov

The substitution pattern on the benzyl (B1604629) ring is a key determinant of receptor affinity and selectivity. In studies of N-benzylated tryptamines, substituents at the meta position of the benzyl group were found to be effective in conferring high affinity for 5-HT2A receptors. rsc.org Furthermore, research on 2-(N-benzyl)carboxamido-5-substituted-N,N-dimethyltryptamine derivatives identified compounds with good affinity for vascular 5-HT1B-like receptors, suggesting that the N-benzylcarboxamide structure is well-tolerated and can be modified to target specific 5-HT receptor subtypes. rsc.org The presence of a methoxy group, as in this compound, is a common feature in many serotonergic ligands, often contributing to favorable binding characteristics.

Table 1: Serotonin Receptor Affinity for Structurally Related N-Benzyl Compounds This table presents data from analogous compounds to infer the potential activity of this compound.

| Compound Scaffold | N-Benzyl Substitution | Target Receptor | Affinity (Ki, nM) | Selectivity Profile |

|---|---|---|---|---|

| Phenethylamine | N-(2-methoxybenzyl) | 5-HT2A | Low nanomolar range | Less selective vs. N-(2-hydroxybenzyl) |

| Phenethylamine | N-benzyl | 5-HT2A | Subnanomolar to low nM | High (up to 300-fold > N-alkyl) |

Alpha-2 Adrenergic Receptor Affinity Assessment

The assessment of affinity for alpha-2 (α2) adrenergic receptors is crucial for determining the selectivity profile of a novel compound. These receptors are involved in regulating neurotransmitter release and are the targets for certain antihypertensive drugs. nih.gov

Currently, there is a lack of specific binding data for this compound at α2-adrenergic receptors. Structure-activity relationship studies of other pharmacophores, such as guanabenz, have shown that specific structural modifications can abolish α2-adrenergic receptor agonism while retaining other biological activities. nih.gov This highlights the possibility of designing compounds with high selectivity for their primary target over α2-adrenergic receptors. Without direct experimental data, the α2-adrenergic affinity of this compound remains speculative. Further investigation through competitive binding assays using radioligands specific for the α2A, α2B, and α2C subtypes would be necessary to fully characterize its adrenergic activity profile.

Molecular and Cellular Mechanisms of Action

Beyond direct receptor binding, the pharmacological profile of this compound can be understood by examining its effects on molecular and cellular pathways.

Elucidation of Specific Ligand-Receptor/Enzyme Binding Sites and Allosteric Modulation

The N-benzylbenzamide scaffold has been identified as a versatile pharmacophore capable of interacting with various biological targets. acs.org Molecular docking studies on related N-benzyl phenethylamine agonists at the 5-HT2A receptor suggest that the N-benzyl moiety fits into a specific pocket, potentially interacting with phenylalanine residues such as Phe339. nih.gov This interaction is critical for the high affinity observed in these compounds. It is plausible that the 2-methylbenzyl group of this compound engages in similar hydrophobic or π-stacking interactions within the binding sites of its target receptors.

Furthermore, the benzamide structure is a known feature in allosteric modulators of G protein-coupled receptors. For example, aryl benzamide derivatives have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). mdpi.com These NAMs bind to a site distinct from the endogenous ligand binding site, inducing a non-competitive inhibitory effect. mdpi.com Whether this compound can act as an allosteric modulator at its targets is an area for future investigation.

Cellular Pathway Perturbations (e.g., modulation of cell proliferation, apoptosis induction)

The N-benzylbenzamide core structure has been featured in compounds designed as inhibitors of tubulin polymerization. nih.gov By binding to the colchicine site on tubulin, these agents disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis. One such study reported a series of novel N-benzylbenzamide derivatives with potent antiproliferative activities against several cancer cell lines, with IC50 values in the low nanomolar range. nih.gov These compounds were shown to induce apoptosis and exhibit anti-vascular activity. nih.gov

Additionally, other methoxy-containing compounds have demonstrated antiproliferative and pro-apoptotic effects. Methoxyamine, for instance, has been shown to significantly decrease cell proliferation and increase apoptosis in medulloblastoma cell lines. nih.gov Given these precedents, it is conceivable that this compound could perturb cellular pathways controlling cell growth and survival.

Table 2: Cellular Effects of Structurally Related Benzamide Derivatives This table summarizes findings from similar compounds to suggest potential cellular activities.

| Compound Class | Proposed Mechanism | Cellular Effect | Cell Lines |

|---|---|---|---|

| N-benzylbenzamide derivatives | Tubulin polymerization inhibition | Antiproliferative, Apoptosis induction | Various cancer cell lines |

| Methoxyamine | Base excision repair inhibition | Decreased cell proliferation, Increased apoptosis | DAOY, ONS-76 (Medulloblastoma) |

Investigation of Protein-Protein Interaction Modulation

The modulation of protein-protein interactions (PPIs) represents a sophisticated mechanism of action for small molecules, moving beyond simple receptor occupancy. ajwilsonresearch.comnih.gov PPIs are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. Small molecules can either inhibit or stabilize these interactions, acting through orthosteric or allosteric mechanisms. nih.govresearchgate.net

There is currently no direct evidence linking this compound to the modulation of a specific PPI. However, its structural complexity allows for the possibility of such interactions. The development of small molecules that mimic key secondary structures (e.g., α-helices or β-sheets) at protein interfaces is a key strategy in designing PPI modulators. nih.gov The N-benzylbenzamide scaffold could potentially serve as a platform for presenting key functional groups in a spatially appropriate manner to disrupt or stabilize a target PPI, such as those involved in oncogenic signaling (e.g., MDM2/p53) or apoptosis regulation (e.g., Bcl-2 family interactions). nih.gov

Induction of Specific Cellular Responses (e.g., increase in APOBEC3G levels)

A compelling potential mechanism of action for benzamide derivatives is the induction of specific host defense factors. Research has shown that certain N-phenylbenzamide derivatives can exert broad-spectrum antiviral effects by increasing the intracellular levels of the Apolipoprotein B mRNA Editing Enzyme Catalytic Polypeptide-like 3G (APOBEC3G or A3G). nih.gov A3G is a DNA cytidine deaminase that acts as a potent restriction factor against various viruses, including HIV-1 and Hepatitis B Virus (HBV). nih.gov

Specifically, a derivative named N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, which shares the 4-methoxybenzamide core with the subject compound, was found to inhibit both wild-type and drug-resistant HBV. nih.gov This antiviral effect was attributed to an increased level of intracellular A3G. nih.gov This finding suggests that the 4-methoxybenzamide scaffold may be a key structural feature for inducing A3G expression. Therefore, it is plausible that this compound could elicit a similar specific cellular response, a hypothesis that warrants direct experimental validation.

Comprehensive In Vitro Biological Activity Assessment Methodologies

The in vitro evaluation of this compound and its derivatives involves a suite of sophisticated methodologies designed to elucidate their pharmacological profile at the molecular and cellular levels. These techniques are essential for determining the specific biological effects, identifying molecular targets, and discovering potential therapeutic activities. The assessment framework typically includes cell-based assays to observe effects in a biological context, biochemical assays to measure interactions with specific molecular targets like enzymes, radioligand binding assays to determine affinity for receptors, and unbiased phenotypic screening to discover novel activities.

Cell-Based Assays for Specific Biological Activities (e.g., antiproliferative, antiviral, anti-inflammatory effects)

Cell-based assays are fundamental in determining the biological effects of this compound and its derivatives in a functioning cellular environment. These assays can be tailored to measure a wide range of activities.

Antiproliferative Assays: To evaluate the potential of these compounds to inhibit cell growth, a common methodology is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this colorimetric assay, viable cells with active metabolism convert the MTT reagent into a purple formazan product, which can be quantified spectrophotometrically. A reduction in the amount of formazan produced in treated cells compared to untreated controls indicates a decrease in cell viability or proliferation. For instance, various benzamide derivatives have been evaluated for their antiproliferative activities against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) using this method. Should this compound be tested, its IC50 value, the concentration at which it inhibits 50% of cell proliferation, would be determined across a panel of cell lines.

Antiviral and Anti-inflammatory Assays: While specific antiviral or anti-inflammatory data for this compound is not readily available in the reviewed literature, the methodologies for such assessments are well-established. Antiviral activity can be assessed by infecting cultured host cells with a specific virus and then treating them with the compound. The inhibition of viral replication can be measured by techniques such as plaque reduction assays or by quantifying viral proteins or nucleic acids. For anti-inflammatory effects, cell-based assays often involve stimulating cells like macrophages with an inflammatory agent (e.g., lipopolysaccharide) and then measuring the production of inflammatory mediators such as nitric oxide (NO) or cytokines (e.g., TNF-α, IL-6) in the presence of the test compound.

Biochemical Assays for Enzyme Activity and Inhibition

Biochemical assays are crucial for determining if this compound or its derivatives directly interact with and modulate the activity of specific enzymes. These assays are performed in a cell-free system, isolating the enzyme and substrate from other cellular components to ensure that any observed effect is due to a direct interaction with the molecule of interest.

This approach allows for the precise measurement of enzyme inhibition kinetics, providing data such as the IC50 value, which represents the concentration of the compound required to reduce enzyme activity by 50%. For example, various benzohydrazide derivatives have been evaluated for their inhibitory activity against enzymes like monoamine oxidases (MAO-A and MAO-B) and β-secretase (BACE-1) using spectrophotometric methods. These assays measure the change in absorbance resulting from the enzymatic conversion of a substrate, and the reduction in this change in the presence of an inhibitor indicates its potency. This methodology could be directly applied to assess the enzymatic inhibition profile of this compound.

Table 1: Example Data from Biochemical Enzyme Inhibition Assay for a Hypothetical Benzamide Derivative

| Enzyme Target | Substrate | Assay Method | IC50 (µM) | Inhibition Type |

|---|---|---|---|---|

| Monoamine Oxidase A (MAO-A) | Kynuramine | Spectrophotometry | 1.54 | Competitive |

| Monoamine Oxidase B (MAO-B) | Benzylamine | Spectrophotometry | 3.64 | Competitive |

| β-secretase (BACE-1) | Fluorogenic Peptide Substrate | Fluorimetry | 8.47 | Non-competitive |

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are considered the gold standard for quantifying the affinity of a compound for a specific receptor. These assays use a radioactively labeled ligand (radioligand) that is known to bind to the receptor of interest. The experiments measure how effectively an unlabeled compound, such as this compound, competes with the radioligand for binding to the receptor.

There are three main types of radioligand binding assays:

Saturation Assays: These are performed by incubating the receptor preparation with increasing concentrations of a radioligand to determine the receptor density (Bmax) and the radioligand's equilibrium dissociation constant (Kd), which is a measure of its affinity.

Competition Assays: In this format, a fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The results are used to calculate the IC50 value of the test compound, which can then be converted to an affinity constant (Ki) that reflects the compound's true affinity for the receptor.

Kinetic Assays: These experiments measure the rates at which a radioligand associates with (kon) and dissociates from (koff) a receptor, providing deeper insights into the binding mechanism.

These assays are robust, sensitive, and essential for characterizing the interaction of novel compounds with their targets, particularly G protein-coupled receptors.

Phenotypic Screening Strategies for Unbiased Activity Discovery

In contrast to target-based screening, where compounds are tested against a specific, predetermined biological target, phenotypic screening takes an unbiased, "black box" approach. In this strategy, compounds are applied to cells or whole organisms, and their effects on a particular phenotype (a measurable characteristic or trait) are observed without prior knowledge of the molecular mechanism.

This approach has several advantages:

Discovery of Novel Mechanisms: It can uncover compounds that work through entirely new mechanisms of action, as the target is not preselected.

Guaranteed Cellular Activity: Hits identified in phenotypic screens are, by definition, active in a cellular context, possessing the necessary properties like cell permeability to elicit a biological response.

Identification of First-in-Class Drugs: This strategy is particularly powerful for identifying novel drugs for complex diseases where the optimal molecular target may not be known.

For this compound and its derivatives, a phenotypic screening campaign could involve applying them to various cell lines and using high-content imaging to monitor changes in cell morphology, protein localization, or other cellular features. Any observed phenotypic "hit" would then trigger follow-up studies to identify the specific molecular target responsible for the effect, a process known as target deconvolution. This approach has proven effective in discovering new antibiotics and other therapeutic agents.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Elucidation of Structure-Activity Relationships for 4-Methoxy-N-(2-methylbenzyl)benzamide Analogs

The biological activity of benzamide (B126) derivatives is profoundly influenced by the nature and position of substituents on both the benzoyl and benzyl (B1604629) rings. Systematic studies on analogous series of compounds have provided a framework for understanding the potential structure-activity relationships (SAR) for this compound.

Research into related N-phenylbenzamide derivatives has shown that modifications to the benzoyl moiety can significantly alter biological effects. For instance, in studies on N-phenylbenzamides as potential antiviral agents, the presence and position of a methoxy (B1213986) group were found to be critical. nih.gov A novel derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, demonstrated potent anti-HBV activity, suggesting that the 4-methoxy group on the benzoyl ring is a favorable feature for this type of bioactivity. nih.gov

Similarly, studies on other benzamide series highlight the importance of the substituent on the N-phenyl (or N-benzyl) ring. In a series of 2-phenoxybenzamides with antiplasmodial activity, substitution on the N-phenyl ring was a key determinant of efficacy. mdpi.com For example, replacing a hydrogen atom with a 4-fluorophenoxy moiety led to a significant increase in activity. mdpi.com This underscores that the electronic and steric properties of the group attached to the amide nitrogen are crucial.

The interplay between different parts of the molecule is also evident. In a series of benzamide-isoquinoline derivatives targeting sigma-2 (σ2) receptors, the addition of an electron-donating para-methoxy group to the benzamide phenyl ring dramatically improved selectivity for the σ2 receptor over the σ1 receptor. nih.gov This demonstrates that substituents on one ring can modulate the activity profile dictated by the other parts of the molecule.

The following table summarizes the impact of key structural modifications on the biological activity of analogous benzamide compounds.

| Compound Series | Structural Modification | Observed Effect on Activity |

| N-phenylbenzamides | Addition of 4-methoxy and 3-methylamino groups to the benzoyl ring | Potent anti-HBV activity observed nih.gov |

| 2-Phenoxybenzamides | Replacement of H with a 4-fluorophenoxy substituent | Distinctly increased antiplasmodial activity mdpi.com |

| Benzamide-isoquinolines | Addition of a para-methoxy group to the benzamide ring | Dramatically improved σ2 receptor selectivity nih.gov |

| Isoxazole (B147169) Benzamides | Introduction of a hydrophobic substituent on the phenyl ring | Enhanced chitin (B13524) synthesis inhibition nih.gov |

Identification of Essential Pharmacophoric Features and Functional Groups for Biological Activity

A pharmacophore model for benzamide derivatives, including this compound, can be constructed by identifying the functional groups consistently associated with biological activity.

The core pharmacophoric features are:

The Aromatic Rings: The two phenyl rings serve as a scaffold, providing a specific spatial arrangement for the other functional groups. Their hydrophobic nature often contributes to binding at the target site.

The Amide Linker (-CONH-): This central group is crucial. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor. researchgate.net The planarity of the amide bond helps to orient the two aromatic rings relative to each other.

The 4-Methoxy Group: This group on the benzoyl ring is a key feature. As an electron-donating group, it can influence the electron density of the aromatic ring and the carbonyl oxygen, potentially enhancing hydrogen bonding capabilities. nih.gov Its presence is often linked to increased potency and selectivity in various biological targets. nih.govnih.gov

The 2-Methylbenzyl Group: The substituent on the second aromatic ring is critical for defining selectivity and potency. The methyl group at the ortho position introduces steric bulk and alters the lipophilicity of this part of the molecule. This steric constraint can force a specific conformation that is favorable for binding to the target receptor.

In essence, the molecule presents a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and two hydrophobic aromatic regions, with the electronic properties fine-tuned by the methoxy group and the conformation influenced by the ortho-methyl group.

Influence of Substituent Electronic, Steric, and Lipophilic Properties on Bioactivity

The bioactivity of benzamide analogs is a function of the complex interplay between electronic, steric, and lipophilic properties of their substituents.

Electronic Effects: The electronic nature of substituents on the aromatic rings significantly impacts activity. Studies consistently show a distinction between electron-donating groups (EDGs) like methoxy (-OCH3) and electron-withdrawing groups (EWGs) like nitro (-NO2).

In the context of sigma receptor ligands, an electron-donating methoxy group was found to increase affinity for the σ2 receptor, while an electron-withdrawing nitro group decreased it. nih.gov The para-methoxy substituent, in particular, was highly effective at enhancing selectivity. nih.gov

The electron-withdrawing nature of a nitro group can also increase the acidity of nearby protons, such as a phenolic -OH, which can affect a compound's behavior under physiological conditions. beilstein-journals.org Conversely, an electron-donating methyl group has the opposite effect. beilstein-journals.org This principle applies to the 4-methoxy group in the title compound, which donates electron density to the ring system.

Steric Properties: The size and position of substituents are critical.

The 2-methyl group on the benzyl ring of this compound introduces steric hindrance that influences the molecule's preferred conformation. This can be advantageous if the resulting shape is complementary to the biological target's binding site.

In QSAR studies of related compounds, steric parameters like molar refractivity (MR) are often included in the models, indicating that the volume and shape of the molecule are determinants of activity. jppres.com However, excessively bulky substituents can also be detrimental to activity. nih.gov

Lipophilic Properties: Lipophilicity, often quantified as logP, is a crucial factor for membrane permeability and reaching the target site.

The following table illustrates the influence of different substituent properties on the bioactivity of analogous compounds.

| Property | Substituent Type | Example | General Influence on Bioactivity |

| Electronic | Electron-Donating | Methoxy (-OCH3) | Often increases affinity and selectivity for specific targets nih.gov |

| Electron-Withdrawing | Nitro (-NO2) | Often decreases affinity or alters target interaction nih.govmdpi.com | |

| Steric | Ortho-substitution | Methyl (-CH3) | Restricts conformation, which can be favorable for binding researchgate.net |

| Bulky Groups | Pivaloyl | Can enhance activity up to a certain size, then becomes detrimental mdpi.comnih.gov | |

| Lipophilic | Hydrophobic | Phenyl, Fluoro | Generally enhances activity by improving target site access, within an optimal range mdpi.comnih.gov |

Conformational Analysis and Flexibility of this compound in Relation to Biological Target Binding

In the crystal structure of 4-methoxy-N-methylbenzamide, a simplified analog, the dihedral angle between the amide group and the benzene (B151609) ring is 10.6°. nih.govresearchgate.net This indicates a nearly coplanar arrangement, which can be important for maintaining a conjugated system. However, in the more complex analog 4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, the central amide unit is significantly twisted relative to both benzene rings, with dihedral angles of 28.17° and 26.47°, respectively. researchgate.net The two benzene rings themselves are nearly coplanar, with a dihedral angle of only 4.52°. researchgate.net

For this compound, the ortho-methyl group on the benzyl ring would be expected to induce a significant twist around the N-C(benzyl) bond due to steric hindrance. This would result in a non-planar conformation where the two aromatic rings are held at a specific angle relative to each other. This defined, non-planar conformation might be precisely what is required for optimal fitting into the binding pocket of a protein or enzyme. The flexibility of the molecule, particularly rotation around the single bonds of the amide linker, allows it to adopt various conformations, but the presence of the ortho-methyl group likely restricts the available conformational space, favoring a specific orientation for binding.

The key conformational features are:

Dihedral Angle 1 (Benzoyl Ring vs. Amide Plane): Likely to be relatively small, but potentially larger than in unsubstituted analogs.

Dihedral Angle 2 (Benzyl Ring vs. Amide Plane): Expected to be significant due to the steric influence of the ortho-methyl group.

This restricted yet specific conformational profile is a key aspect of its structure-property relationship, pre-disposing the molecule to interact with certain biological targets while avoiding others.

Development and Application of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. While a specific QSAR model for this compound has not been published, studies on related benzamide derivatives illustrate the approach and the types of molecular descriptors that are important.

For a series of benzylidene hydrazine (B178648) benzamides with anticancer activity, a QSAR equation was developed: PIC₅₀ = 0.738 (± 0.217) Log S - 0.031 (± 0.007) rerank + 0.017 (± 0.016) MR -1.359 (± 1.381) jppres.com

In this model:

Log S (Aqueous Solubility): Represents the lipophilicity of the compounds. The positive coefficient indicates that higher solubility (or lower lipophilicity in this context) might be favorable.

rerank score: An empirical scoring function that estimates binding affinity.

MR (Molar Refractivity): A measure of the molecule's volume and polarizability, representing steric effects. jppres.com

Another QSAR study on isoxazole benzamides that inhibit chitin synthesis found that activity was enhanced by hydrophobic substituents with an optimal value, while bulky groups were unfavorable. nih.gov This indicates that both lipophilic (logP) and steric (Es) parameters are critical for modeling the activity of this class of compounds. nih.gov

Applying these principles to this compound, a hypothetical QSAR model for its biological activity would likely include descriptors for:

Lipophilicity (e.g., logP): To account for its ability to cross membranes and interact with hydrophobic pockets.

Electronic Properties (e.g., Hammett constants, partial charges): To quantify the effect of the 4-methoxy and 2-methyl groups.

Steric/Topological Properties (e.g., MR, Es, Kier shape indices): To describe the molecule's size, shape, and the specific conformation induced by the ortho-methyl group.

Such a model would be a powerful tool for predicting the activity of new, unsynthesized analogs and for guiding the design of more potent and selective compounds.

Computational and Theoretical Investigations of 4 Methoxy N 2 Methylbenzyl Benzamide

Molecular Docking Studies for Biological Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein target. This method is crucial for identifying potential biological targets and understanding the binding mode of a compound. For 4-methoxy-N-(2-methylbenzyl)benzamide, specific molecular docking studies are not publicly available.

However, studies on structurally related benzamide (B126) derivatives have demonstrated the utility of this approach. For instance, various benzamides have been docked against a range of biological targets, including enzymes and receptors, to explore their potential as therapeutic agents. These studies typically report docking scores and detailed interaction patterns.

A critical part of molecular docking is the analysis of ligand-protein interactions, which helps in identifying key amino acid residues (hotspots) in the binding site that are crucial for affinity and selectivity. Common interactions include hydrogen bonds, hydrophobic interactions, and pi-stacking. While no such analysis is available for this compound, research on other benzamides highlights the importance of the amide and methoxy (B1213986) groups in forming hydrogen bonds and the benzyl (B1604629) group in establishing hydrophobic contacts.

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target. This can be done through ligand-based or structure-based approaches. There is no evidence of virtual screening campaigns that have been conducted to discover novel analogs of this compound. Such a study would involve using the structure of this compound as a query to search for similar compounds with potentially improved properties.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. These calculations can provide valuable information about molecular geometry, spectroscopic properties, and various reactivity descriptors. No specific DFT studies have been published for this compound.

General principles from DFT studies on similar molecules, such as other benzamides, indicate that the B3LYP functional with a suitable basis set is a common choice for such calculations. These studies often provide insights into the molecule's stability and electronic properties.

A fundamental step in quantum chemical calculations is the optimization of the molecular geometry to find the lowest energy conformation. From the optimized geometry, various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, can be theoretically predicted. For this compound, no experimentally or theoretically determined geometric parameters or predicted spectra are available in the literature.

For illustrative purposes, a hypothetical table of optimized geometric parameters is presented below, based on what would be expected from a DFT calculation.

Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle/Dihedral | Hypothetical Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| Bond Length | N-H | ~1.01 Å |

| Bond Length | C-N (amide) | ~1.35 Å |

| Bond Angle | O=C-N | ~122° |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe a molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability. Without specific calculations for this compound, the HOMO-LUMO gap and other reactivity descriptors remain unknown.

A hypothetical FMO analysis would likely show the HOMO localized on the electron-rich methoxy-substituted benzene (B151609) ring and the LUMO distributed over the benzamide core.

Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | -6.0 to -5.5 |

| LUMO Energy | -1.5 to -1.0 |

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other molecules. Red regions on an EPS map indicate negative electrostatic potential (electron-rich areas), while blue regions indicate positive potential (electron-poor areas). For this compound, an EPS map would be expected to show negative potential around the carbonyl oxygen and the methoxy group, and positive potential near the amide hydrogen. However, no such map has been published.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide detailed insights into its conformational flexibility, which refers to the different shapes the molecule can adopt by rotating around its chemical bonds. These simulations can also be used to understand how the compound interacts with a biological target, such as a protein, and to assess the stability of this interaction. The process involves creating a computational model of the compound within a simulated environment, often including water molecules to mimic biological conditions, and then calculating the forces between atoms to predict their motion.

Binding free energy calculations are a computational technique used to predict the strength of the interaction between a ligand, such as this compound, and its target protein. A more negative binding free energy value typically indicates a stronger and more stable interaction. These calculations can be performed using various methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which analyze snapshots from MD simulations.

Pathway analysis, in the context of ligand-protein interactions, involves studying the route a ligand takes to bind to or unbind from a protein's active site. This can help in understanding the kinetics of the binding process and in identifying any intermediate states.

Detailed binding free energy calculations and pathway analyses for this compound have not been specifically reported in the available scientific literature.

When a ligand binds to a protein, it can cause the protein to change its three-dimensional shape. These conformational changes can be crucial for the protein's biological function, either activating or inhibiting it. MD simulations can be employed to investigate these ligand-induced conformational changes by comparing the structure and dynamics of the protein with and without the ligand bound.

Specific investigations into the conformational changes induced by the binding of this compound to any target proteins have not been documented in the accessible scientific research.

In Silico Studies for Predicting Research-Relevant ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In silico studies, which are computer-based simulations, are essential in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions help in assessing the potential of a molecule to become a viable drug candidate by identifying possible liabilities before costly and time-consuming experimental studies are conducted.

"Drug-likeness" is a qualitative concept used to evaluate whether a compound has physicochemical properties that would make it a likely orally active drug in humans. Several "rules of thumb" have been developed to assess drug-likeness, with Lipinski's Rule of Five and Veber's Rule being among the most common.

Lipinski's Rule of Five, formulated by Christopher A. Lipinski, states that orally active drugs generally have wikipedia.orgunits.it:

No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

A molecular mass of less than 500 daltons.

An octanol-water partition coefficient (log P) that does not exceed 5.

Veber's Rule suggests that good oral bioavailability is more likely for compounds with:

10 or fewer rotatable bonds.

A polar surface area (PSA) of 140 Ų or less.

The calculated properties for this compound are presented in the table below.

| Property | Value | Lipinski's Rule of Five Compliance | Veber's Rule Compliance |

| Molecular Weight | 255.32 g/mol | Yes (< 500) | |

| logP (calculated) | 3.6 | Yes (< 5) | |

| Hydrogen Bond Donors | 1 | Yes (≤ 5) | |

| Hydrogen Bond Acceptors | 2 | Yes (≤ 10) | |

| Rotatable Bonds | 4 | Yes (≤ 10) | |

| Polar Surface Area (PSA) | 38.33 Ų | Yes (≤ 140 Ų) |

Based on these calculations, this compound complies with all the parameters of Lipinski's Rule of Five and Veber's Rule, suggesting it has favorable physicochemical properties for oral bioavailability.

The blood-brain barrier (BBB) is a highly selective barrier that protects the brain from harmful substances. For drugs targeting the central nervous system (CNS), the ability to penetrate the BBB is crucial. In silico models can predict a compound's potential to cross the BBB based on its physicochemical properties. Generally, small, lipophilic molecules with a low polar surface area are more likely to cross the BBB.

The predicted blood-brain barrier penetration properties for this compound are summarized in the table below.

| Property | Value | Implication for BBB Penetration |

| Molecular Weight | 255.32 g/mol | Favorable (small molecule) |

| logP (calculated) | 3.6 | Favorable (lipophilic) |

| Polar Surface Area (PSA) | 38.33 Ų | Favorable (low PSA) |

| Prediction | Likely to cross the BBB |

Given its molecular weight, calculated logP, and polar surface area, it is predicted that this compound has the potential to penetrate the blood-brain barrier.

Metabolic stability is a critical parameter that influences the half-life and bioavailability of a drug. In silico methods can predict the metabolic fate of a compound by identifying potential sites of metabolism by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family.

While specific computational studies on the metabolic stability of this compound are not available, an assessment can be made based on its chemical structure. The primary sites for metabolism are likely to be: